molecular formula C₁₃H₉D₁₂NO₂ B1159016 Benzylbis(2-hydroxypropyl)amine-d12

Benzylbis(2-hydroxypropyl)amine-d12

Cat. No.: B1159016
M. Wt: 235.39
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylbis(2-hydroxypropyl)amine-d12 is a deuterated tertiary amine featuring a benzyl group and two 2-hydroxypropyl substituents. The "d12" designation indicates that twelve hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling enhances the compound’s utility in quantitative mass spectrometry and metabolic tracing studies, where deuterium acts as a non-radioactive tracer . The compound is typically synthesized for specialized research applications, including pharmacokinetic studies and environmental toxicology, due to its stability and detectability in analytical workflows .

Properties

Molecular Formula

C₁₃H₉D₁₂NO₂

Molecular Weight

235.39

Synonyms

1,1’-(Benzylimino)di-2-propanol-d12;  1,1’-[(Phenylmethyl)imino]bis[2-propanol]-d12;  N-Benzyl-N,N-bis(2-hydroxypropyl)amine-d12;  NSC 34080-d12

Origin of Product

United States

Comparison with Similar Compounds

N-Bis(2-hydroxypropyl)nitrosamine (DHPN)

Structural Differences :

  • DHPN (CAS 53609-64-6) replaces the benzyl group in Benzylbis(2-hydroxypropyl)amine-d12 with a nitroso (-N=O) group.

Benzylbis(2-hydroxypropyl) Ammonium Chloride Derivatives

Structural Differences :

  • These compounds (e.g., Benzylbis(2-hydroxypropyl)hexadecylammonium chloride, CAS 65059-92-9) are quaternary ammonium salts with a chloride counterion, unlike the neutral tertiary amine structure of this compound .

Non-Deuterated Analogs

Key Differences :

  • Non-deuterated Benzylbis(2-hydroxypropyl)amine lacks isotopic labeling, reducing its utility in tracer studies.

Stability and Detection :

  • The deuterated form offers superior metabolic stability due to the kinetic isotope effect, which slows bond cleavage in biological systems .
  • Mass spectrometry distinguishes the deuterated compound (higher molecular weight) from its non-deuterated counterpart, enabling precise quantification .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Structure Type Key Applications Hazard Profile
This compound Not Provided Deuterated tertiary amine Metabolic tracing, analytical standards Low toxicity (research use)
N-Bis(2-hydroxypropyl)nitrosamine 53609-64-6 Nitrosamine Carcinogenicity studies Carcinogenic
Benzylbis(2-hydroxypropyl)hexadecylammonium chloride 65059-92-9 Quaternary ammonium salt Surfactant, antimicrobial agent Variable (depends on alkyl chain)

Table 2: Research Findings on Carcinogenic Compounds

Compound Study Model Observed Effects Reference
N-Bis(2-hydroxypropyl)nitrosamine F344 rats Thyroid, lung, and kidney tumors Shirai et al., 1984
This compound N/A No carcinogenicity reported MedChemExpress

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